AKR1C3 Enzyme Inhibition: 7.8-Fold Higher Potency vs. Unsubstituted Cinnamic Acid
In a spectrophotometric assay evaluating human recombinant AKR1C3 (17β-hydroxysteroid dehydrogenase type 5) inhibition using 9,10-phenanthrenequinone as substrate, alpha-methylcinnamic acid exhibited an IC₅₀ value of 6.4 μM, demonstrating 7.8-fold higher inhibitory potency compared to unsubstituted cinnamic acid, which showed an IC₅₀ of 50 μM in the same assay system [1].
| Evidence Dimension | AKR1C3 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.4 μM |
| Comparator Or Baseline | Unsubstituted cinnamic acid: IC₅₀ = 50 μM |
| Quantified Difference | 7.8-fold higher potency (lower IC₅₀) |
| Conditions | Human recombinant AKR1C3; spectrophotometric assay with 9,10-phenanthrenequinone substrate |
Why This Matters
For researchers targeting hormone-dependent cancers where AKR1C3 is a validated therapeutic target, selecting α-MCA provides the most potent scaffold among the cinnamic acid series tested, directly informing lead optimization and structure-activity relationship studies.
- [1] Brožič P, Golob B, Gomboc N, et al. Cinnamic acids as new inhibitors of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). Mol Cell Endocrinol. 2006;248(1-2):233-235. View Source
